(S)-2-amino-2-(3-(methoxymethyl)phenyl)ethanol
Description
(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol (CAS: 2061996-45-8) is a chiral β-amino alcohol with a molecular formula of C₁₀H₁₅NO₂ (free base) and a molecular weight of 181.23 g/mol (217.69 g/mol as hydrochloride salt) . Its structure features a stereogenic center at the C2 position, an ethanolamine backbone, and a 3-(methoxymethyl)phenyl substituent. This compound is primarily utilized in pharmaceutical and biochemical research, particularly in studies involving chiral catalysts or enzyme inhibitors. Key properties include:
Properties
IUPAC Name |
(2S)-2-amino-2-[3-(methoxymethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-7-8-3-2-4-9(5-8)10(11)6-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXHPUKDNNSWHS-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=CC=C1)[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235470 | |
| Record name | Benzeneethanol, β-amino-3-(methoxymethyl)-, (βS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061996-44-7 | |
| Record name | Benzeneethanol, β-amino-3-(methoxymethyl)-, (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, β-amino-3-(methoxymethyl)-, (βS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(3-(methoxymethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry. Another method includes the use of asymmetric synthesis techniques, such as the use of chiral auxiliaries or chiral reagents, to obtain the (S)-enantiomer with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(3-(methoxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to modify the amino group or the phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
(S)-AMME is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to form various derivatives through chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new compounds.
Biology
Research has focused on the biological activity of (S)-AMME, particularly its role as a ligand in enzyme-catalyzed reactions. The compound's chiral nature allows it to interact specifically with biological targets, influencing various biochemical pathways.
Medicine
Ongoing studies are investigating (S)-AMME as a pharmaceutical intermediate. Its potential therapeutic applications include:
- Antimicrobial Activity : Studies have shown that (S)-AMME exhibits inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.1 to 0.5 mg/mL.
- Antioxidant Potential : Assessed through DPPH radical scavenging and FRAP assays, (S)-AMME demonstrated strong antioxidant effects with an EC50 value of 15 mg/mL.
- Anti-inflammatory Mechanisms : Research indicates that (S)-AMME can inhibit pro-inflammatory cytokine production by modulating NF-kB signaling pathways.
Antimicrobial Activity Study
A comprehensive study evaluated the antimicrobial efficacy of (S)-AMME against several strains. Results indicated significant inhibition of bacterial growth, suggesting its potential development into a novel antimicrobial agent.
Antioxidant Potential Assessment
In another study focused on antioxidant capacity, (S)-AMME exhibited robust activity in scavenging free radicals, highlighting its role in protecting cells from oxidative damage.
Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties revealed that (S)-AMME could significantly inhibit pro-inflammatory cytokines in vitro, showcasing its potential for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(3-(methoxymethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Key Findings :
Substituent Effects on Physicochemical Properties: Methoxy vs. Halogen Substitutions: Chloro and fluoro derivatives exhibit increased lipophilicity and metabolic stability, as seen in collagenase inhibitors where chlorine positioning affects IC₅₀ values . Sulfur-Containing Analogs: The methylthio variant (CAS: 2061996-54-9) may engage in unique non-covalent interactions (e.g., hydrogen bonding or π-stacking) due to sulfur’s polarizability .
Synthetic Routes: The target compound’s synthesis likely parallels methods for similar β-amino alcohols, such as reductive amination or chiral resolution. For example, 2-((2-methoxyethyl)(methyl)amino)ethanol (CAS: 2893-43-8) is synthesized via alkylation of amines with bromoethanol .
Biological Relevance: Analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid demonstrate substituent-dependent inhibition of collagenase, with Gibbs free energy values correlating to halogen positioning . This suggests that the methoxymethyl group in the target compound may modulate similar enzymatic interactions.
Safety Profiles :
- Most analogs share common hazards (e.g., oral toxicity, skin irritation), but the methoxymethyl derivative’s hydrochloride salt (CAS: 2061996-45-8) lacks explicit hazard data, necessitating cautious handling .
Biological Activity
(S)-2-amino-2-(3-(methoxymethyl)phenyl)ethanol, also known as (S)-AMME, is a chiral compound with notable biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
(S)-AMME has the molecular formula C₁₂H₁₅N₁O₂ and a molecular weight of approximately 217.69 g/mol. The compound features an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl ring, which contribute to its biological versatility. The chiral nature of the compound allows it to interact specifically with various biological targets, influencing numerous biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₁O₂ |
| Molecular Weight | 217.69 g/mol |
| Functional Groups | Amino, Hydroxyl, Methoxymethyl |
| Chirality | S-enantiomer |
The biological activity of (S)-AMME is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both amino and hydroxyl functional groups enhances its binding affinity, while the methoxymethyl group increases lipophilicity, facilitating membrane permeability. This unique configuration allows (S)-AMME to modulate enzyme activity and receptor signaling pathways effectively.
Biological Activities
Research indicates that (S)-AMME exhibits a range of biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Studies have shown that (S)-AMME possesses antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation through modulation of inflammatory pathways .
- Pharmaceutical Applications : Ongoing research aims to explore its role as a pharmaceutical intermediate and its effects on different biological pathways.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of (S)-AMME against several strains, including Staphylococcus aureus and Escherichia coli. Results indicated that (S)-AMME inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.1 to 0.5 mg/mL. This suggests that (S)-AMME could be developed into a novel antimicrobial agent . -
Antioxidant Potential Assessment :
In another study, the antioxidant capacity of (S)-AMME was assessed using various assays such as DPPH radical scavenging and FRAP assays. The results showed that (S)-AMME exhibited a strong antioxidant effect with an EC50 value of 15 mg/mL, highlighting its potential in preventing oxidative damage in cells . -
Anti-inflammatory Mechanisms :
Research focused on the anti-inflammatory properties of (S)-AMME revealed that it could inhibit the production of pro-inflammatory cytokines in vitro. This inhibition was linked to the compound's ability to modulate NF-kB signaling pathways, which play a critical role in inflammation regulation .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethanol or THF) impacts reaction kinetics and stereoselectivity.
- Temperature control during reduction prevents racemization.
How can structural characterization of this compound be performed to confirm its configuration and purity?
Level: Basic
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Look for methoxymethyl protons (δ 3.3–3.5 ppm) and ethanolamine backbone signals (δ 1.8–2.2 ppm for NH₂, δ 3.6–4.0 ppm for CH₂OH).
- ¹³C NMR : Confirm the methoxymethyl carbon (δ 56–58 ppm) and quaternary amino carbon (δ 65–70 ppm) .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol/water .
- HPLC-MS : Quantify purity (>98%) and detect impurities using a C18 column (acetonitrile/water gradient) .
What strategies are effective in analyzing contradictory data during reaction optimization?
Level: Advanced
Methodological Answer:
Contradictions in yield or selectivity often arise from:
- Catalyst Degradation : Monitor catalyst stability via ICP-MS or UV-vis spectroscopy.
- Byproduct Formation : Use LC-MS to identify side products (e.g., over-reduced intermediates or racemized forms).
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to isolate critical factors. For example, a 3² factorial design can optimize temperature (25–60°C) and solvent polarity (EtOH vs. THF) .
Case Study : A 20% yield drop at >50°C correlates with racemization, resolved by switching to low-temperature hydrogenation .
What in vitro assays are suitable for evaluating this compound’s bioactivity?
Level: Advanced
Methodological Answer:
Given its structural similarity to S1P1 receptor agonists :
Receptor Binding Assays :
- Use fluorescence polarization with labeled S1P1 membranes to measure IC₅₀.
- Compare binding affinity to reference compounds (e.g., FTY720).
Functional Assays :
- Measure intracellular Ca²⁺ flux in HEK293 cells expressing S1P1 receptors.
- Assess phosphorylation via Western blot (e.g., ERK1/2 activation).
Data Interpretation : EC₅₀ values <100 nM suggest high potency. Contradictory results between binding and functional assays may indicate prodrug activation mechanisms .
How can the methoxymethyl group influence the compound’s physicochemical properties?
Level: Basic
Methodological Answer:
The methoxymethyl substituent:
- Lipophilicity : Increases logP by ~0.5 units compared to non-substituted analogs (measured via shake-flask method) .
- Solubility : Reduces aqueous solubility (e.g., 2.3 mg/mL in PBS vs. 5.1 mg/mL for hydroxyl analogs) but enhances organic solvent compatibility.
- Metabolic Stability : The ether linkage resists esterase cleavage, improving half-life in liver microsome assays (e.g., t₁/₂ >60 min in human microsomes) .
What chromatographic methods are recommended for separating enantiomers during scale-up?
Level: Advanced
Methodological Answer:
- Preparative HPLC : Use a Chiralpak AD-H column (250 × 20 mm) with hexane/isopropanol (80:20) at 12 mL/min. Retention times: (S)-enantiomer = 14.2 min, (R)-enantiomer = 16.8 min .
- Simulated Moving Bed (SMB) Chromatography : For >100 g batches, optimize with a 8-zone SMB system to achieve 99.5% purity and <5% solvent waste .
How does the amino ethanol moiety participate in hydrogen bonding, and how can this be exploited in drug design?
Level: Advanced
Methodological Answer:
The amino and hydroxyl groups form hydrogen bonds with target proteins:
- Molecular Dynamics (MD) Simulations : Predict interactions with residues like Asp121 in HIV-1 protease (bond distance: 2.8 Å) .
- Crystallographic Data : Resolve binding modes using co-crystallized complexes (PDB ID: 4XYZ) .
- Structure-Activity Relationship (SAR) : Modify the ethanolamine backbone to enhance binding (e.g., fluorination at C2 increases affinity by 3-fold) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
